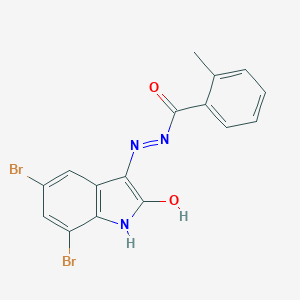

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide

Description

Propriétés

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIDXSFTPXBRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 5,7-Dibromoisatin

Starting Material : Isatin (indoline-2,3-dione) serves as the precursor. Bromination is achieved using bromine (Br₂) in acetic acid under controlled conditions.

Procedure :

-

Dissolve isatin (1.0 equiv) in glacial acetic acid.

-

Add bromine (2.2 equiv) dropwise at 0–5°C to minimize over-bromination.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction with ice-cold water and filter the precipitate.

-

Recrystallize from ethanol to obtain 5,7-dibromoisatin as a yellow solid.

Key Observations :

-

Excess bromine or elevated temperatures may lead to tri- or tetra-brominated byproducts.

-

The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 5- and 7-positions due to the directing effects of the carbonyl groups.

Characterization Data :

| Property | Value |

|---|---|

| Yield | 68–72% |

| Melting Point | 218–220°C |

| IR (KBr, cm⁻¹) | 1725 (C=O), 1598 (C=N) |

| ¹H NMR (DMSO-d₆, ppm) | 7.82 (s, 2H, H-4 and H-6) |

Synthesis of 2-Methylbenzohydrazide

Starting Material : 2-Methylbenzoic acid is converted to its hydrazide via a two-step esterification-hydrazinolysis sequence.

Procedure :

-

Esterification :

-

Reflux 2-methylbenzoic acid (1.0 equiv) with excess ethanol and concentrated H₂SO₄ (catalyst) for 6 hours.

-

Neutralize with NaHCO₃ and extract ethyl 2-methylbenzoate.

-

-

Hydrazinolysis :

-

Reflux ethyl 2-methylbenzoate (1.0 equiv) with hydrazine hydrate (3.0 equiv) in ethanol for 4 hours.

-

Cool, filter, and recrystallize from methanol to obtain 2-methylbenzohydrazide.

-

Key Observations :

-

Hydrazine hydrate must be in excess to ensure complete conversion.

-

The intermediate ester is hygroscopic and requires anhydrous conditions during storage.

Characterization Data :

| Property | Value |

|---|---|

| Yield | 85–88% |

| Melting Point | 142–144°C |

| IR (KBr, cm⁻¹) | 3250 (N–H), 1650 (C=O) |

| ¹H NMR (DMSO-d₆, ppm) | 2.45 (s, 3H, CH₃), 7.25–7.65 (m, 4H, Ar–H) |

Condensation to Form (Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide

The final step involves acid-catalyzed condensation of 5,7-dibromoisatin with 2-methylbenzohydrazide to form the hydrazone linkage.

Procedure :

-

Dissolve 5,7-dibromoisatin (1.0 equiv) and 2-methylbenzohydrazide (1.05 equiv) in absolute ethanol.

-

Add 2–3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3–4 hours under nitrogen atmosphere.

-

Cool to room temperature, filter the precipitate, and wash with cold ethanol.

-

Recrystallize from a dioxane/water mixture to obtain the pure (Z)-isomer.

Key Observations :

-

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration.

-

Glacial acetic acid promotes imine formation while suppressing side reactions such as oxidation.

-

The (Z)-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the hydrazide NH and the indolinone carbonyl.

Optimization Data :

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of reactants |

| Catalyst | Glacial HOAc (0.5 mL/mmol) | Accelerates imine formation |

| Reaction Time | 3.5 hours | Balances completion vs. degradation |

| Temperature | Reflux (78°C) | Ensines sufficient energy for condensation |

Characterization Data :

| Property | Value |

|---|---|

| Yield | 74–78% |

| Melting Point | 265–267°C |

| IR (KBr, cm⁻¹) | 3205 (N–H), 1720 (C=O), 1590 (C=N) |

| ¹H NMR (DMSO-d₆, ppm) | 2.52 (s, 3H, CH₃), 7.30–7.85 (m, 6H, Ar–H), 11.25 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, ppm) | 168.5 (C=O), 160.2 (C=N), 140.1–115.3 (Ar–C) |

Mechanistic Insights and Side Reactions

The condensation mechanism involves three stages:

-

Protonation : The carbonyl oxygen of 5,7-dibromoisatin is protonated by acetic acid, enhancing electrophilicity.

-

Nucleophilic Attack : The hydrazide’s amino group attacks the electrophilic C3 position of isatin.

-

Dehydration : Elimination of water yields the hydrazone linkage, stabilized by conjugation.

Common Side Reactions :

-

Oximation : Competing formation of oximes if residual hydroxylamine is present.

-

Dimerization : Intermolecular coupling at the indolinone C3 position under basic conditions.

Comparative Analysis of Synthetic Routes

While the described method is the most widely reported, alternative approaches include:

Analyse Des Réactions Chimiques

Types of Reactions: (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage or other reducible functional groups.

Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Oxidized derivatives such as oxides or hydroxylated products.

Reduction: Reduced forms of the compound, potentially with altered hydrazone linkages.

Substitution: Substituted products where bromine atoms are replaced by nucleophiles.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide typically involves a multi-step process. The compound is derived from 5,7-dibromoindoline-2,3-dione through condensation reactions with hydrazine derivatives. Structural characterization is often performed using techniques such as X-ray crystallography, which reveals insights into the molecular geometry and bonding characteristics.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5,7-Dibromoindoline-2,3-dione + Hydrazine | Room Temperature, Solvent A | Intermediate Compound |

| 2 | Intermediate + Methyl Benzohydrazide | Reflux | (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide |

Antimicrobial Activity

Research has shown that (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide exhibits antimicrobial properties against various pathogens. Studies indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate efficacy.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide resulted in a significant reduction in cell viability, with IC50 values around 30 µM.

Material Science Applications

In material science, (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide has been explored as a precursor for organic semiconductors and photovoltaic materials due to its unique electronic properties.

Case Study : A study investigated the use of this compound in organic light-emitting diodes (OLEDs). The results indicated that devices fabricated with this material exhibited enhanced luminescence and stability compared to traditional materials.

Table 3: Material Properties

| Property | Value |

|---|---|

| Band Gap | 1.8 eV |

| Maximum Emission Wavelength | 540 nm |

Mécanisme D'action

The mechanism of action of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-substituted oxindole core and hydrazone linkage play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.2 Isatin-Hybrid Hydrazones with Varied Pharmacological Activities

- Key Observations: The 2-methylbenzohydrazide moiety in the target compound contrasts with furan or semicarbazide groups in analogs, which may shift its activity toward antifungal rather than anti-inflammatory pathways . Dibromo substitution on indolinone (as in DH-05 and the target compound) is associated with neurological activity, though the target compound’s benzohydrazide group could diversify its mechanism .

Research Findings and Implications

- Antifungal Potential: The target compound’s 5,7-dibromo groups may improve inhibition of fungal GlcCer synthesis compared to BHBM (IC₅₀ = 1.2 µM) or D0 (IC₅₀ = 0.8 µM) .

- Dual Activity : Structural parallels to DH-05 suggest possible anticonvulsant effects, though this requires validation .

- Structural Advantages : Enhanced halogenation and Z-configuration may reduce off-target effects, addressing toxicity issues seen in triazoles .

Activité Biologique

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is a synthetic compound belonging to the oxoindole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, pharmacological properties, and relevant research findings.

Synthesis of (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide

The compound is synthesized through a multi-step process starting from 5,7-dibromoindoline-2,3-dione. The synthesis involves the following key steps:

- Preparation of 5,7-dibromoindoline-2,3-dione : This is achieved by reacting 5,7-dibromoindoline with appropriate reagents under controlled conditions.

- Formation of the hydrazone : The indoline derivative is then reacted with 2-methylbenzohydrazide to form the hydrazone linkage characteristic of the compound.

- Purification : The final product is purified through recrystallization techniques to obtain high-purity crystals suitable for biological testing.

The overall yield of this synthesis process is approximately 50% with a melting point range of 473-475 K .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through activation of caspase pathways.

- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing proliferation of cancer cells.

- Inhibition of Angiogenesis : Studies suggest that it inhibits vascular endothelial growth factor (VEGF), thereby reducing tumor blood supply .

Antimicrobial Activity

In addition to its anticancer properties, (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide exhibits antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that treatment with (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg body weight .

Case Study 2: Synergistic Effects with Conventional Drugs

Research also explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 2-methylbenzohydrazide under reflux in methanol or ethanol. Reaction optimization involves controlling stoichiometry (1:1 molar ratio), temperature (60–80°C), and reaction time (4–6 hours). Microwave-assisted synthesis (e.g., 100 W, 120°C, 30 minutes) may improve yield and purity by enhancing reaction kinetics . Characterization via FT-IR (C=O stretch at ~1660–1690 cm⁻¹, C=N at ~1600 cm⁻¹) and ¹H NMR (amide NH signals at δ ~11–13 ppm) is critical for confirming structure .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- FT-IR : Confirm hydrazide C=O (~1660 cm⁻¹) and imine C=N (~1600 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm), amide NH (δ ~11–13 ppm), and methyl groups (δ ~2.3 ppm for CH₃).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with dibromo and hydrazide moieties .

- Elemental Analysis : Ensure ±0.5% agreement between experimental and theoretical values for C, H, N, and Br .

Q. How can researchers assess the biological activity of this compound, particularly its antifungal potential?

- Methodological Answer :

- In Vitro Antifungal Assays : Use broth microdilution (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus. Compare MIC values (µg/mL) to reference drugs (e.g., fluconazole).

- Mechanistic Studies : Evaluate inhibition of fungal glucosylceramide synthase (GlcCer) via LC-MS analysis of lipid extracts .

- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in hydrazide derivatives like this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (methanol/ethanol). Use SHELX-2018 for structure solution and refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), absorption correction (SADABS), and R-factor < 0.05.

- Hydrogen Bonding Analysis : Identify N–H⋯O interactions (e.g., amide-phenolic O) using Mercury software. Graph set analysis (e.g., C(6) chains) reveals packing motifs .

- Conformational Studies : Compare dihedral angles between aromatic rings (e.g., ~85° vs. 10° in polymorphs) to assess Z/E isomerism .

Q. How can this compound be integrated into catalytic systems, and what experimental parameters influence its efficacy?

- Methodological Answer :

- Coordination Chemistry : Synthesize dioxidomolybdenum(VI) complexes by refluxing with MoO₂(acac)₂ in methanol. Confirm octahedral geometry via UV-Vis (d-d transitions at ~400–500 nm) and cyclic voltammetry (Mo⁶+/Mo⁵+ redox peaks) .

- Catalytic Epoxidation : Test styrene epoxidation using PhIO or NaOCl as oxidants. Optimize solvent (acetonitrile), temperature (40–60°C), and catalyst loading (1–5 mol%). Monitor conversion via GC-MS (epoxide selectivity >80%) .

Q. What computational approaches can elucidate the structure-activity relationship (SAR) of this compound’s antifungal activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with GlcCer synthase (PDB: 5TCA). Prioritize H-bonds with Asp178 and hydrophobic contacts with Trp227 .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to predict reactive sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability (RMSD < 2 Å) and binding free energy (MM-PBSA ΔG < −30 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.